molecular formula C10H17BrO B2491933 3-(Bromomethyl)-2-oxaspiro[4.5]decane CAS No. 808763-09-9

3-(Bromomethyl)-2-oxaspiro[4.5]decane

Cat. No.: B2491933
CAS No.: 808763-09-9
M. Wt: 233.149
InChI Key: PTRHQEJVWWNBCP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-oxaspiro[45]decane is a chemical compound with the molecular formula C9H15BrO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.5]decane typically involves the bromination of a precursor compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-oxaspiro[4.5]decane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-(Bromomethyl)-2-oxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-oxaspiro[4.5]decane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The spiro structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane
  • 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane

Comparison

Compared to its analogs, 3-(Bromomethyl)-2-oxaspiro[4.5]decane has a unique combination of a bromomethyl group and an oxaspiro structure, which makes it particularly useful in the synthesis of spirocyclic compounds. Its reactivity and stability are distinct, providing advantages in specific synthetic applications .

Biological Activity

3-(Bromomethyl)-2-oxaspiro[4.5]decane is a spirocyclic compound that has attracted attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrOC_9H_{13}BrO, with a molecular weight of approximately 247.13 g/mol. The compound features a bromomethyl group, which enhances its reactivity, allowing it to participate in various chemical transformations and interactions with biological targets.

PropertyValue
Molecular FormulaC9H13BrOC_9H_{13}BrO
Molecular Weight247.13 g/mol
Structural FeaturesSpirocyclic structure with a bromomethyl group

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the reactive bromomethyl group. This group can act as an alkylating agent, enabling covalent modification of proteins and other biomolecules, which may lead to inhibition of enzymatic activity or disruption of cellular processes.

Potential Mechanisms:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
  • Kinase Inhibition : Similar compounds have been noted for their ability to inhibit kinases, suggesting that this compound may exhibit similar properties.

Case Studies and Research Findings

  • Antimicrobial Screening : A study investigating various spirocyclic compounds found that those with a bromomethyl group exhibited significant antimicrobial activity against several bacterial strains. This suggests that this compound could be effective against resistant bacterial infections.
  • Kinase Inhibition Assays : Preliminary assays indicate that spirocyclic compounds can inhibit kinase activity, which is crucial for many cellular processes including proliferation and metabolism. Although specific data for this compound is not available, the structural similarities warrant further exploration in this area.

Properties

IUPAC Name

3-(bromomethyl)-2-oxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHQEJVWWNBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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